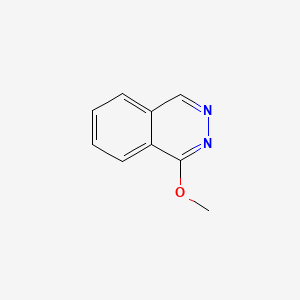

1-Methoxyphthalazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESPRUVYTLDFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179664 | |

| Record name | 1-Methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24953-56-8 | |

| Record name | 1-Methoxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYPHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXM57KTC94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 1 Methoxyphthalazine and Its Derivatives

Established Synthetic Pathways to 1-Methoxyphthalazine

Methoxylation Strategies Involving Phthalazine (B143731) Nuclei

Direct methoxylation of the phthalazine core represents a primary strategy for the synthesis of this compound. This approach typically involves the reaction of phthalazine with a suitable methoxylating agent. One common method is the reaction of phthalazine with methanol (B129727) in the presence of a catalyst. ontosight.ai The electronic properties of the phthalazine ring, influenced by the two nitrogen atoms, facilitate nucleophilic substitution reactions at the C1 and C4 positions. The methoxy (B1213986) group, once introduced, further modulates the electronic nature of the ring system. ontosight.ai

Another approach within this category is the methylation of phthalazin-1(2H)-one. The tautomeric equilibrium between phthalazin-1(2H)-one and 1-hydroxyphthalazine allows for O-alkylation. Treatment of phthalazin-1(2H)-one with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base can yield this compound. The reaction conditions, including the choice of base and solvent, are critical to favor O-methylation over N-methylation of the phthalazinone ring.

Transformations from Halogenated Phthalazine Precursors

A widely employed and versatile method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom from a 1-halophthalazine precursor. 1-Chlorophthalazine (B19308) is the most common starting material for this transformation due to its accessibility. google.comiiste.org

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a methoxide (B1231860) source, typically sodium methoxide (NaOCH₃), displaces the chloride ion. The reaction is generally carried out in an alcoholic solvent like methanol or a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Table 1: Typical Conditions for Methoxylation of 1-Chlorophthalazine

| Parameter | Condition |

|---|---|

| Reagent | Sodium Methoxide (NaOCH₃) or Potassium Methoxide (KOCH₃) |

| Solvent | Methanol or Dimethylformamide (DMF) |

| Temperature | 50–100 °C |

| Reaction Time | Several hours |

This table summarizes typical reaction conditions for the synthesis of this compound from 1-chlorophthalazine.

The starting 1-chlorophthalazine can be readily prepared from phthalazin-1(2H)-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com This two-step sequence, starting from the phthalazinone, provides an efficient and high-yielding route to this compound.

Condensation and Cyclization Reactions Utilizing Aromatic Building Blocks

The construction of the phthalazine ring system from acyclic or monocyclic aromatic precursors is a fundamental approach in heterocyclic synthesis. These methods often involve the condensation of a 1,2-difunctionalized benzene (B151609) derivative with hydrazine (B178648) or its derivatives. thieme-connect.de

One classical method involves the reaction of phthalaldehyde (a 1,2-dicarbonylbenzene) with hydrazine hydrate (B1144303). This condensation reaction directly forms the dihydropyridazine (B8628806) ring, which upon oxidation yields the aromatic phthalazine. Subsequent functionalization, as described in the previous sections, can then be employed to introduce the methoxy group.

A more direct route to substituted phthalazines, including those that can be converted to this compound, starts from 2-acylbenzoic acids or their esters. google.com For instance, the reaction of a 2-acylbenzoic acid with hydrazine hydrate leads to the formation of a phthalazin-1(2H)-one derivative. google.com This intermediate can then be converted to the corresponding 1-chlorophthalazine and subsequently to this compound. google.comiiste.org

More contemporary methods have explored one-pot syntheses. For example, a reaction involving ortho-bis(aminoalkoxides) generated in situ can be hydrolyzed and treated with hydrazine to produce phthalazines. thieme-connect.de Additionally, light-mediated domino reactions of o-methyl benzophenones have been developed as a metal-free strategy to access 1-aryl-phthalazines. scispace.com

Advanced Synthetic Approaches to Substituted this compound Analogs

Stereoselective and Asymmetric Synthesis Techniques

The development of stereoselective and asymmetric methods for the synthesis of chiral phthalazine derivatives is a burgeoning area of research, driven by the demand for enantiomerically pure pharmaceutical agents. While direct asymmetric synthesis of this compound itself is not common due to its achiral nature, these advanced techniques are crucial for preparing its chiral derivatives.

One notable approach is the enantioselective dearomatization of phthalazines. semanticscholar.org This can be achieved through anion-binding catalysis, where in situ generated N-acylphthalazinium chlorides react with silyl (B83357) ketene (B1206846) acetals in the presence of a chiral thiourea (B124793) catalyst. semanticscholar.org This method provides access to chiral 1,2-dihydrophthalazines, which are valuable precursors for a variety of enantiopure phthalazine derivatives. semanticscholar.org

Organocatalysis has also been successfully employed in the asymmetric synthesis of complex spiro-heterocycles containing a phthalazine moiety. For instance, a three-component cascade reaction of isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide, catalyzed by a cinchona-derived squaramide, yields spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantioselectivity. nih.govresearchgate.net

Furthermore, the use of chiral auxiliaries has proven effective. Menthyl groups attached to the phthalazine ring have been used to direct the stereo- and position-selective C–H borylation of phthalazine heterobiaryls, leading to the formation of atropisomers. nih.govacs.org These borylated intermediates can undergo further stereoretentive cross-coupling reactions. nih.govacs.org

Functionalization Strategies for the Phthalazine Ring System

The functionalization of the pre-formed phthalazine ring is a powerful strategy for accessing a diverse range of substituted this compound analogs. Transition-metal-catalyzed C-H activation has emerged as a particularly effective tool for this purpose. rsc.org The nitrogen atoms in the phthalazine ring can act as directing groups, facilitating regioselective functionalization. rsc.orgresearchgate.net

Palladium, rhodium, and iridium catalysts have been utilized for various C-H activation reactions, including arylation, alkylation, and annulation, on phthalazinone systems which are precursors to this compound derivatives. rsc.orgresearchgate.net For example, Ir(III)-catalyzed dual C-H activation has been used to construct spiro-fused cyclic frameworks from 2-aryl phthalazinediones. researchgate.net

In addition to C-H activation, traditional cross-coupling reactions like the Suzuki-Miyaura coupling are widely used to introduce aryl or heteroaryl substituents onto the phthalazine core. This is often achieved by first converting a position on the ring to a halide or a boronic ester. As an example, 4-(oxetan-3-yl)phthalazin-1(2H)-one can be prepared from this compound and 3-iodooxetane (B1340047) in the presence of iron(II) sulfate. thieme-connect.de

The modification of the phthalazine ring can also involve tuning the electronic properties by introducing electron-donating or electron-withdrawing groups. This has been explored in the context of developing phthalazine-based dyes for dye-sensitized solar cells, where the phthalazine ring acts as an electron-deficient π-bridge. rcaap.pt

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phthalazine |

| Phthalazin-1(2H)-one |

| 1-Hydroxyphthalazine |

| Methyl iodide |

| Dimethyl sulfate |

| 1-Chlorophthalazine |

| Sodium methoxide |

| Potassium methoxide |

| Phosphorus oxychloride |

| Thionyl chloride |

| Phthalaldehyde |

| Hydrazine hydrate |

| 2-Acylbenzoic acid |

| o-Methyl benzophenone (B1666685) |

| 1-Aryl-phthalazine |

| N-Acylphthalazinium chloride |

| Silyl ketene acetal |

| Isatin |

| Malononitrile |

| Cyanoacetate |

| Phthalhydrazide |

| Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] |

| 2-Aryl phthalazinedione |

| 4-(Oxetan-3-yl)phthalazin-1(2H)-one |

| 3-Iodooxetane |

| Iron(II) sulfate |

| 1,2-Difunctionalized benzene |

| 1,2-Dicarbonylbenzene |

Multi-component Reactions and Domino Processes

The synthesis of the phthalazine scaffold and its derivatives through multi-component reactions (MCRs) and domino processes represents a highly efficient and atom-economical approach in modern organic chemistry. wiley-vch.denih.gov These strategies allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby minimizing waste, time, and resources. wiley-vch.de While direct multi-component syntheses specifically targeting this compound are not extensively documented, domino reactions provide a sophisticated pathway to substituted phthalazines, including those with alkoxy groups.

A notable advancement in this area is the development of a light-driven, catalyst-free, one-pot domino reaction for the synthesis of 1-aryl-phthalazines. scispace.comchemrxiv.org This process merges two distinct metal-free domino sequences into a single, efficient operation. The reaction commences with o-methyl benzophenone derivatives and di-tert-butyl azodicarboxylate, proceeding through a four-step sequence initiated by light. scispace.comchemrxiv.org

The initial step involves a light-mediated enolization of the o-methyl benzophenone, which then participates in a Diels-Alder reaction. scispace.com This is followed by a subsequent deprotection and aromatization cascade, all occurring within the same reaction vessel, to yield the final 1-aryl-phthalazine product. scispace.comchemrxiv.org This methodology is distinguished by its mild reaction conditions and the absence of any metal catalysts or additives, rendering it an environmentally benign process. scispace.com

The versatility of this domino reaction has been demonstrated through a broad substrate scope, accommodating various functional groups on the benzophenone starting material. scispace.com Importantly, the presence of electron-donating groups, such as methoxy substituents on the aryl ring, is well-tolerated, affording the corresponding 1-aryl-phthalazine derivatives in good yields. scispace.com This highlights the potential of such domino strategies for accessing derivatives that could be precursors to or analogs of this compound.

The research findings for the synthesis of various 1-aryl-phthalazines via this light-driven domino process are summarized in the table below.

| Entry | Starting Material (o-methyl benzophenone derivative) | Product (1-aryl-phthalazine) | Yield (%) |

| 1 | o-methylbenzophenone | 1-phenylphthalazine | 52 |

| 2 | 4-methoxy-2-methylbenzophenone | 1-(4-methoxyphenyl)phthalazine | 58 |

| 3 | 4-(benzyloxy)-2-methylbenzophenone | 1-(4-(benzyloxy)phenyl)phthalazine | 55 |

| 4 | 4-fluoro-2-methylbenzophenone | 1-(4-fluorophenyl)phthalazine | 48 |

| 5 | 2-methyl-4-(trifluoromethyl)benzophenone | 1-(4-(trifluoromethyl)phenyl)phthalazine | 40 |

| 6 | 4-chloro-2-methylbenzophenone | 1-(4-chlorophenyl)phthalazine | 45 |

| 7 | 4-bromo-2-methylbenzophenone | 1-(4-bromophenyl)phthalazine | 46 |

| 8 | 4-cyano-2-methylbenzophenone | 4-(phthalazin-1-yl)benzonitrile | 42 |

| Table based on data from a light-driven, catalyst-free domino reaction. scispace.com |

This domino approach underscores the power of cascade reactions in constructing the phthalazine core with diverse functionalities, offering a sophisticated route to complex derivatives.

Mechanistic Investigations and Reactivity Profiles of 1 Methoxyphthalazine

Detailed Analysis of Nucleophilic Substitution Reactions at C1

The phthalazine (B143731) core is characterized as a π-deficient aromatic system, which makes it a suitable candidate for nucleophilic substitution reactions. sciforum.netuminho.pt In 1-methoxyphthalazine, the C1 position is particularly activated for such reactions due to the presence of the adjacent nitrogen atom and the methoxy (B1213986) group, which can act as a leaving group.

Nucleophilic substitution at the C1 position of this compound and its derivatives is a key reaction for the synthesis of a variety of functionalized phthalazines. uminho.pt The general mechanism involves the attack of a nucleophile at the electron-deficient C1 carbon, leading to the displacement of the methoxy group. This process is analogous to nucleophilic aromatic substitution (SNAr) reactions observed in other activated aromatic systems.

For instance, 1-chlorophthalazine (B19308), a related compound, readily undergoes nucleophilic substitution with various nucleophiles. nih.gov The chlorine atom at the C1 position is a good leaving group, facilitating the reaction. Similarly, the methoxy group in this compound can be displaced, although it is generally a poorer leaving group than a halogen. The reaction often requires specific conditions, such as the use of a strong nucleophile or activation of the leaving group.

The reactivity of the C1 position is influenced by the electronic properties of the substituents on the phthalazine ring. Electron-withdrawing groups on the benzene (B151609) ring can further enhance the electrophilicity of the C1 carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease the reactivity.

Table 1: Examples of Nucleophilic Substitution Reactions on Phthalazine Derivatives

| Substrate | Nucleophile | Product | Conditions | Reference |

| 1-Chlorophthalazine | Morpholine | 4-(Phthalazin-1-yl)morpholine | Alkaline conditions | nih.gov |

| 1-Chlorophthalazine | Phenoxide | 1-Phenoxyphthalazine | Alkaline conditions | nih.gov |

| 1-Chlorophthalazine | Sodium Methoxide (B1231860) | This compound | Methanol (B129727) | |

| 1-Chloro-4-methoxyphthalazine | Various | Substituted phthalazines | Not specified | lookchem.com |

Electrophilic Substitution Patterns on the Phthalazine Core

Electrophilic substitution on the phthalazine nucleus is generally less facile than on electron-rich aromatic systems due to the π-deficient nature of the heterocyclic ring. sciforum.net The nitrogen atoms in the phthalazine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. chemguideforcie.co.ukulethbridge.ca However, under specific conditions, electrophilic substitution can occur, primarily on the benzene portion of the molecule.

For the parent phthalazine molecule, electrophilic substitution, such as nitration, predominantly yields the 5-substituted product. nih.govthieme-connect.de This suggests that the C5 and C8 positions are the most reactive sites for electrophilic attack. The directing effect is governed by the need to avoid the formation of intermediates where the positive charge is placed on the carbon adjacent to the electron-withdrawing nitrogen atoms.

In the case of this compound, the methoxy group at the C1 position is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution. chemguideforcie.co.uk Electron-donating groups are typically ortho- and para-directing. masterorganicchemistry.compdx.edu Therefore, in this compound, electrophilic attack would be expected to be directed to the positions ortho and para to the methoxy group, which are C8 and C6, respectively, as well as the activated positions on the benzene ring (C5 and C7). Research on the nitration of this compound has shown the formation of 1-methoxy-5-nitrophthalazine. jst.go.jp

Table 2: Regioselectivity of Electrophilic Substitution on Phthalazine Derivatives

| Substrate | Reagent | Major Product(s) | Reference |

| Phthalazine | Nitronium ion (NO₂⁺) | 5-Nitrophthalazine | nih.govthieme-connect.de |

| Phthalazin-1(2H)-one | Nitronium ion (NO₂⁺) | 5-Nitrophthalazin-1(2H)-one | thieme-connect.de |

| 1-Methylphthalazine | Nitronium ion (NO₂⁺) | 1-Methyl-5-nitrophthalazine | jst.go.jp |

| This compound | Nitronium ion (NO₂⁺) | 1-Methoxy-5-nitrophthalazine | jst.go.jp |

Cycloaddition Reactions and Ring Expansion Processes Involving this compound

Phthalazine and its derivatives can participate in cycloaddition reactions, acting as the diene component in [4+2] cycloadditions (Diels-Alder reactions). acs.orgnih.gov This reactivity is a consequence of the 1,2-diazine system within the phthalazine core. These reactions provide a powerful tool for the synthesis of complex polycyclic and heterocyclic systems. researchgate.netresearchgate.net

This compound, with its electron-donating methoxy group, can influence the reactivity and regioselectivity of these cycloaddition reactions. The reaction of 1,2-diazines with electron-rich dienophiles, such as siloxyalkynes, has been shown to be catalyzed by various metal complexes, including those of copper(I) and nickel(0). acs.orgnih.gov These reactions lead to the formation of naphthalene (B1677914) derivatives after elimination of dinitrogen.

In a study involving the reaction of 6-methoxyphthalazine (B13102566) with a siloxyalkyne, a copper(I) catalyst gave a 1:1 mixture of regioisomeric products, while a nickel(0) catalyst showed higher regioselectivity. acs.org While this specific example does not use this compound, it highlights the potential for the methoxy substituent to influence the outcome of the cycloaddition.

Ring expansion of the phthalazine system is a less common but reported transformation. For instance, the reaction of certain isoindoline (B1297411) precursors with hydrazine (B178648) hydrate (B1144303) can lead to a ring expansion to form the phthalazine skeleton. cdnsciencepub.com

Table 3: Examples of Cycloaddition Reactions with Phthalazine Derivatives

| Diazine Component | Dienophile | Catalyst/Conditions | Product Type | Reference |

| Phthalazine | Siloxyalkyne | Silver salts | Siloxy derivative of naphthalene | acs.org |

| 6-Methoxyphthalazine | Siloxyalkyne | Cu(I) or Ni(0) | Regioisomeric siloxy derivatives | acs.org |

| 5-Hydroxyphthalazine-1,4-dione | Anthracene | Lead tetraacetate | Diels-Alder adduct | ucla.edu |

Oxidative and Reductive Transformations

The phthalazine ring system can undergo both oxidative and reductive transformations, leading to a variety of related heterocyclic structures. thieme-connect.dethieme-connect.de

Oxidation: The phthalazine nucleus can be oxidized to form phthalazine N-oxides. For example, phthalazine itself reacts with monoperoxyphthalic acid to yield phthalazine 2-oxide. nih.govthieme-connect.de Stronger oxidation, such as with potassium permanganate (B83412) in an alkaline medium, can lead to the cleavage of the benzene ring, resulting in pyridazine-4,5-dicarboxylic acid. thieme-connect.dethieme-connect.de The methoxy group in this compound is generally stable to mild oxidizing agents, but harsh oxidative conditions could potentially lead to its cleavage or other transformations.

Reduction: The reduction of the phthalazine ring can yield dihydro- or tetrahydrophthalazine derivatives. The specific product depends on the reducing agent and the reaction conditions. For example, reduction of phthalazine with lithium aluminum hydride produces 1,2-dihydrophthalazine, while sodium amalgam yields the 1,2,3,4-tetrahydro derivative. thieme-connect.dethieme-connect.de Catalytic hydrogenation can also be employed to produce tetrahydrophthalazines. The presence of the methoxy group in this compound would likely be retained under these reductive conditions.

Table 4: Summary of Oxidative and Reductive Transformations of Phthalazine

| Reaction Type | Reagent | Product | Reference |

| Oxidation | Monoperoxyphthalic acid | Phthalazine 2-oxide | nih.govthieme-connect.de |

| Oxidation | Potassium permanganate | Pyridazine-4,5-dicarboxylic acid | thieme-connect.dethieme-connect.de |

| Reduction | Lithium aluminum hydride | 1,2-Dihydrophthalazine | thieme-connect.dethieme-connect.de |

| Reduction | Sodium amalgam | 1,2,3,4-Tetrahydrophthalazine | thieme-connect.dethieme-connect.de |

| Reduction | Catalytic Hydrogenation | 1,2,3,4-Tetrahydrophthalazine |

Acid-Base Reactivity and Tautomerism in Phthalazine Systems

The phthalazine system contains two nitrogen atoms, which can act as basic centers and be protonated by acids. sciforum.netuminho.pt Phthalazine is a somewhat stronger base than pyridazine (B1198779) or cinnoline (B1195905) and forms stable salts with various acids. thieme-connect.de The pKa of the protonated form of phthalazine is reported to be 3.47. thieme-connect.dethieme-connect.de

The basicity of this compound would be influenced by the electronic effect of the methoxy group. As an electron-donating group, it would be expected to increase the electron density on the nitrogen atoms, thereby increasing the basicity of the molecule compared to the unsubstituted phthalazine. Protonation can lead to the formation of phthalazinium salts. nih.gov

Tautomerism is an important consideration in phthalazine derivatives, particularly for those with substituents that can participate in proton transfer, such as hydroxyl or amino groups. For example, phthalazin-1(2H)-one exists in tautomeric equilibrium with 1-hydroxyphthalazine. thieme-connect.dethieme-connect.de While this compound itself does not exhibit tautomerism in the same way, its derivatives or reaction products might. For instance, hydrolysis of this compound would lead to phthalazin-1(2H)-one, which does exhibit tautomerism. The understanding of acid-base equilibria and potential tautomeric forms is crucial in predicting the reactivity and properties of phthalazine derivatives in different chemical environments. researchgate.net

Advanced Spectroscopic Characterization Techniques for 1 Methoxyphthalazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-methoxyphthalazine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the number and type of hydrogen atoms in a molecule. libretexts.org For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the methoxy (B1213986) group and the aromatic protons on the phthalazine (B143731) core. mit.edu

The protons of the methoxy group (-OCH₃) typically appear as a sharp singlet in the upfield region of the spectrum, generally around 3.8–4.0 ppm. This singlet integrates to three protons, confirming the presence of the methoxy group. youtube.com

The aromatic region of the spectrum is more complex, displaying a series of multiplets that correspond to the four protons on the benzene (B151609) ring of the phthalazine structure. rsc.org The chemical shifts and coupling patterns of these protons are influenced by their position relative to the nitrogen atoms and the methoxy group. Protons closer to the electron-withdrawing nitrogen atoms will be deshielded and appear at a lower field (higher ppm value). The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling with neighboring protons, and the coupling constants (J-values) provide information about the connectivity of the aromatic protons. libretexts.orgwikipedia.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~7.5 - 8.5 | Multiplet | 4H | Aromatic Protons |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.

The carbon atom of the methoxy group is typically found in the upfield region of the spectrum, often around 55-60 ppm. mdpi.com The aromatic carbons, including those of the phthalazine ring system, appear in the downfield region, generally between 120 and 150 ppm. libretexts.org The carbon atom directly attached to the methoxy group (C1) will have a chemical shift significantly influenced by the oxygen atom. The chemical shifts of the other aromatic carbons are determined by their proximity to the nitrogen atoms and the methyoxy substituent. ucl.ac.uk Quaternary carbons (carbons with no attached protons) often show weaker signals. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | -OCH₃ |

| ~120 - 150 | Aromatic Carbons |

| ~155 - 165 | C1 (Carbon attached to -OCH₃) |

Note: These are approximate ranges, and actual values can be influenced by the solvent and other experimental conditions. researchgate.net

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to fully elucidate the structure of this compound, advanced multi-dimensional NMR techniques are employed. These experiments provide correlation information between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY is a homonuclear correlation experiment that identifies protons that are spin-coupled to each other. libretexts.org Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, which is invaluable for tracing the connectivity of the protons within the aromatic ring system. cam.ac.ukrutgers.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a ¹H-¹³C correlation experiment that identifies which protons are directly attached to which carbon atoms. emerypharma.com Each cross-peak in an HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbons. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds away (and sometimes further). emerypharma.comoxinst.com HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing correlations across heteroatoms like nitrogen and oxygen. researchgate.net For example, a correlation between the methoxy protons and the C1 carbon would be expected.

These 2D NMR techniques, when used in combination, allow for a comprehensive and definitive assignment of the entire molecular structure of this compound. jeol.com

Heteronuclear NMR (e.g., ¹⁹F NMR for Fluorinated Analogs)

While not directly applicable to this compound itself, heteronuclear NMR techniques like fluorine-19 NMR (¹⁹F NMR) are crucial for characterizing fluorinated analogs. wikipedia.org Fluorine has a 100% natural abundance of the ¹⁹F isotope, which has a spin of ½, making it a highly sensitive nucleus for NMR spectroscopy. huji.ac.ilbiophysics.org

¹⁹F NMR offers a wide range of chemical shifts, which makes it highly sensitive to small changes in the electronic environment of the fluorine atom. lcms.cz This technique would be instrumental in confirming the position of fluorine substitution on the phthalazine ring in a fluorinated analog. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide valuable structural information. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. chemguide.co.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and relatively non-volatile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺.

For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol . nist.gov In an ESI-MS experiment, a prominent peak would be expected at an m/z value corresponding to the protonated molecule, [C₉H₈N₂O + H]⁺, which would be approximately 161.18. The observation of this ion confirms the molecular weight of the compound. Fragmentation of the parent ion can also occur, providing further structural information. For example, loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) from the methoxy group are possible fragmentation pathways. docbrown.info

Table 3: Expected ESI-MS Data for this compound

| m/z (amu) | Ion |

| ~161.18 | [M+H]⁺ |

Note: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. raco.catsavemyexams.com In the context of this compound, GC-MS is instrumental for verifying the compound's identity and assessing its purity by separating it from volatile impurities.

The process begins with the injection of the sample into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. For nitrogen-containing heterocyclic compounds like this compound, a polar stationary phase, such as one based on polyethylene (B3416737) glycol, is often effective in achieving good separation with minimal peak distortion. researchgate.net

Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source. Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺•) and a series of characteristic fragment ions. savemyexams.commsu.edu The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum serves as a molecular "fingerprint."

The mass spectrum of this compound (C₉H₈N₂O) shows a molecular ion peak corresponding to its molecular weight (160.17 g/mol ). nist.gov The fragmentation pattern is a key feature for structural confirmation. The fragmentation of the molecular ion provides valuable clues about the molecule's structure. msu.edu For this compound, the electron ionization mass spectrum available in the NIST database serves as a reference for its identification. nist.govjordilabs.com The fragmentation likely involves the loss of neutral fragments from the methoxy group and cleavage of the heterocyclic ring. A typical fragmentation pattern for phthalazine itself involves the sequential loss of two hydrogen cyanide (HCN) units. thieme-connect.de In the case of this compound, cleavages involving the methoxy group (e.g., loss of •CH₃ or CH₂O) are also expected.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| GC Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100 °C (1 min), ramp to 250 °C at 15 °C/min |

| Injector Temp. | 250 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺•) | m/z 160 |

| Key Fragment Ions (m/z) | 131, 103, 76, 50 |

| Note: This table is illustrative. The GC parameters are typical for such an analysis, and the key fragment ions are based on the known mass spectrum and common fragmentation pathways of related compounds. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the purity and identity confirmation of non-volatile or thermally labile compounds like this compound. amazonaws.comsepscience.com It couples the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly useful for assessing the purity of synthesized batches of the compound by detecting non-volatile impurities and byproducts. amazonaws.comchromatographyonline.com

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (e.g., C18) would be used. mdpi.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. mdpi.com

After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis as it is a soft ionization method that typically keeps the molecule intact, primarily forming a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com The choice of polarity (positive or negative ion mode) depends on the analyte's ability to gain or lose a proton. cam.ac.uk For this compound, which contains basic nitrogen atoms, positive ion mode is generally effective. cam.ac.uk

The mass spectrometer then separates the ions based on their m/z ratio, confirming the molecular weight of the main peak as that of this compound (m/z 161 for [M+H]⁺). The high sensitivity of MS allows for the detection of impurities at very low levels. amazonaws.com By integrating the peak areas in the chromatogram, the purity of the sample can be quantified. Modern high-resolution mass spectrometers (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent compound and any detected impurities. sepscience.com

Table 2: Illustrative LC-MS Method Parameters for this compound Analysis

| Parameter | Description |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Detector | ESI-Quadrupole or ESI-Time-of-Flight (TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ at m/z 161.07 |

| Note: This table presents a general-purpose method; optimization would be required for specific applications. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and the molecular structure of this compound. oaji.net These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to their natural vibrational modes.

Infrared (IR) Spectroscopy: FT-IR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹). The key functional groups in this compound—the aromatic C-H bonds, the C=C and C=N bonds within the phthalazine ring, the C-O-C ether linkage, and the methyl group C-H bonds—all give rise to distinct absorption peaks.

For the parent phthalazine ring, characteristic IR absorption bands are observed for the C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. thieme-connect.de Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are found in the 900-675 cm⁻¹ range. The methoxy group introduces strong C-O stretching vibrations, typically observed in the 1275-1000 cm⁻¹ region, and aliphatic C-H stretching from the methyl group around 2950-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings and the C=C/C=N bonds are expected to produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3050 | Aromatic C-H Stretch | IR, Raman |

| ~2950, ~2850 | Aliphatic C-H Stretch (Methoxy) | IR, Raman |

| ~1620 | C=N Stretch | IR, Raman |

| ~1580, ~1470 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1250 | Asymmetric C-O-C Stretch | IR |

| ~1030 | Symmetric C-O-C Stretch | Raman |

| 750-850 | C-H Out-of-Plane Bending | IR |

| Note: These are approximate values based on data for phthalazine and related structures. The exact peak positions can vary based on the sample state (solid/liquid) and solvent. researchgate.netthieme-connect.de |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.eduazooptics.com For conjugated aromatic systems like this compound, UV-Vis spectroscopy is particularly informative. The phthalazine core contains a conjugated π-electron system, which gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, exhibits absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. nist.govazooptics.com The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity bands. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically of lower intensity. azooptics.com

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent. The presence of the methoxy group, an auxochrome, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent phthalazine molecule due to its electronic effects on the conjugated system. The NIST Chemistry WebBook provides a reference UV/Visible spectrum for this compound. nist.gov Analysis of this spectrum allows for the determination of the λmax values, which are key characteristics for the compound's identification and quantification via the Beer-Lambert law. msu.edu

Table 4: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition Type |

| ~220 nm | Data not available | Ethanol | π→π |

| ~275 nm | Data not available | Ethanol | π→π |

| ~315 nm | Data not available | Ethanol | n→π* |

| Note: Approximate λmax values are interpreted from publicly available spectral data. Molar absorptivity values are not available in the searched sources and would require experimental determination. nist.govmsu.edu |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystal structure can be solved.

The resulting data includes the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom within the unit cell. While a historical reference from 1933 mentions the crystal structure of the related 4-hydroxy-1-methoxyphthalazine, a search of modern crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a public entry for the crystal structure of this compound itself. cam.ac.ukre3data.orgrsc.org

Should an XRD analysis be performed, it would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule, solidifying the structural assignment derived from spectroscopic methods.

Table 5: Hypothetical Crystallographic Data for this compound

| Crystallographic Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Note: This table illustrates the type of data obtained from a single-crystal XRD experiment. The actual values for this compound are not currently available in the public domain based on the conducted search. |

Theoretical and Computational Chemistry Approaches to 1 Methoxyphthalazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. qulacs.org These calculations can predict molecular structures, energies, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying multi-electron systems. solubilityofthings.com It is used to investigate the relationship between a molecule's structure and its reactivity. For 1-methoxyphthalazine, DFT calculations, often using a basis set such as B3LYP/6-31G*, can model the electronic effects of the methoxy (B1213986) group on the phthalazine (B143731) ring system.

The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. The electron-donating nature of the methoxy group is expected to increase the electron density of the phthalazine ring, influencing its reactivity towards electrophiles and nucleophiles. DFT can generate electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for potential chemical reactions.

Table 1: Representative Electronic Properties of this compound Calculated by DFT This table presents theoretical data that would be obtained from DFT calculations to illustrate the typical output of such a study.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added |

Beyond DFT, other quantum chemical methods can be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for simplification. solubilityofthings.com They provide a rigorous framework for calculating molecular orbitals and energies. solubilityofthings.com While computationally more demanding than DFT, they can offer benchmark accuracy for properties like molecular geometry and interaction energies, especially where electron correlation effects are significant. solubilityofthings.com

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate than ab initio or DFT methods, their computational efficiency makes them suitable for preliminary analysis or for studying very large molecular systems. They can provide initial geometric optimizations and electronic property estimates for this compound before more rigorous calculations are performed.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time. For this compound, molecular dynamics (MD) simulations can assess its behavior in different environments, such as in various solvents. These simulations can reveal how solvent molecules arrange around the solute and how this affects the compound's conformational preferences and stability. Furthermore, if this compound were being investigated for biological activity, MD simulations could model its interaction with a target protein or enzyme, providing insights into potential binding modes and affinities. solubilityofthings.com

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry is a vital tool for mapping the step-by-step pathways of chemical reactions. numberanalytics.com By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. numberanalytics.com For this compound, this approach could be used to elucidate mechanisms of reactions such as nucleophilic substitution at the phthalazine core or electrophilic attack on the ring.

Computational methods can predict the activation energies for different potential pathways, helping to determine which reaction is more likely to occur under specific conditions. numberanalytics.com For instance, in the synthesis of related compounds, computational modeling can predict reactivity in cross-coupling reactions or determine the regioselectivity of substitutions. This predictive power aids in the design of more efficient synthetic routes and the discovery of novel reactions. numberanalytics.comrsc.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Metabolism

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate a compound's chemical structure with a specific property, such as its biological activity or metabolic fate. nih.gov In the context of chemical metabolism, QSAR can be used to predict how a compound like this compound might be transformed by metabolic enzymes. qsartoolbox.org

The process involves calculating a set of molecular descriptors for this compound, which are numerical representations of its physicochemical properties (e.g., logP, polarity) and structural features. nih.gov These descriptors are then correlated with experimental metabolic data from a series of related compounds to build a predictive model. Such a model could then be used to estimate the metabolic stability or identify potential sites of metabolism on the this compound molecule, reducing the need for extensive animal testing. nih.gov QSAR models are instrumental in the early stages of drug discovery for screening compounds and removing those with predicted undesirable metabolic properties. nih.gov

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. numberanalytics.com For this compound, a key area of conformational flexibility is the rotation of the methoxy (-OCH₃) group relative to the phthalazine ring.

The shape of the molecule is determined by a balance of interactions between bonded and non-bonded atoms. upenn.edu Repulsive forces, known as steric hindrance, between the methoxy group and adjacent atoms on the phthalazine ring will influence the most stable conformation. libretexts.org Computational methods can calculate the energy associated with each rotational position to identify the lowest-energy (most stable) conformers.

Intermolecular interactions are also critical. The aromatic phthalazine ring system of this compound can participate in π-π stacking interactions with other aromatic molecules. uni-greifswald.de The nitrogen atoms and the oxygen of the methoxy group can act as hydrogen bond acceptors. Understanding these potential interactions is crucial for predicting the compound's crystal packing and its ability to bind to biological targets. nih.gov

Table 2: Representative Conformational Energy Profile for this compound This table illustrates the type of data generated from a conformational analysis, showing the relative energies of different rotational isomers (rotamers) around the C-O bond.

| Dihedral Angle (H₃C-O-C-N) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 2.5 | Eclipsed (high energy due to steric clash) |

| 60° | 0.8 | Gauche |

| 90° | 0.0 | Perpendicular (most stable, minimum steric hindrance) |

| 120° | 0.9 | Gauche |

Diverse Research Applications and Functional Utility of 1 Methoxyphthalazine in Chemical Science

Utilization as a Synthetic Intermediate for Complex Molecule Synthesis

1-Methoxyphthalazine serves as a crucial building block in the synthesis of more intricate molecular architectures. Its phthalazine (B143731) backbone is a common feature in many biologically active compounds, and the methoxy (B1213986) group provides a reactive site for further chemical modifications. ontosight.ai

One of the primary applications of this compound as a synthetic intermediate is in the construction of various substituted phthalazine derivatives. The methoxy group can be readily converted into other functional groups, or displaced by nucleophiles, allowing for the introduction of diverse substituents onto the phthalazine ring. For instance, the reaction of 1-chlorophthalazine (B19308) with sodium methoxide (B1231860) is a known method to produce this compound, highlighting the reactivity of the 1-position for nucleophilic substitution. pnas.orgthieme-connect.de

Furthermore, phthalazine derivatives are instrumental in the development of pharmaceuticals and agrochemicals. The core structure is found in compounds with a wide range of biological activities. The ability to modify the 1-position through intermediates like this compound allows for the systematic exploration of structure-activity relationships, a key process in drug discovery and the development of new crop protection agents. pnrjournal.com

A notable example of the utility of phthalazine-based structures is in the synthesis of ligands for asymmetric catalysis, such as (DHQD)2PHAL. chemimpex.com While not a direct synthesis from this compound, this complex ligand, which contains a phthalazine core, is pivotal in creating specific enantiomers of pharmaceutical compounds, demonstrating the importance of the phthalazine scaffold in advanced organic synthesis. chemimpex.com

Role as a Reference Standard in Analytical Method Development

The development and validation of analytical methods are crucial for ensuring the quality and safety of chemical products, including pharmaceuticals. ijraset.comlabmanager.com In this context, well-characterized reference standards are indispensable. This compound, with its defined chemical structure and properties, serves as a valuable reference standard in various analytical techniques. nist.govsimsonpharma.compharmaffiliates.com

Analytical method development involves creating procedures to identify and quantify substances accurately and reliably. labmanager.comspirochem.com this compound can be used to calibrate instruments and validate methods for the analysis of phthalazine-containing compounds. For example, in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a known concentration of this compound can be used to create a calibration curve, against which the concentration of analogous compounds in a sample can be determined. ijraset.commdpi.com

The availability of pure this compound allows for the determination of key analytical parameters such as specificity, linearity, accuracy, and precision of a new method. ijraset.commdpi.com Its distinct spectroscopic signature in techniques like mass spectrometry and UV/Visible spectroscopy, as indicated by data available from the NIST Chemistry WebBook, further enhances its utility as a reference compound. nist.gov

Table 1: Analytical Data for this compound

| Property | Value | Source |

| CAS Number | 24953-56-8 | nist.govsimsonpharma.com |

| Molecular Formula | C9H8N2O | nist.govsimsonpharma.com |

| Molecular Weight | 160.17 g/mol | nist.govsimsonpharma.com |

Contribution to the Development of Novel Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. pnrjournal.comnih.gov this compound plays a significant role in the exploration and synthesis of novel heterocyclic scaffolds.

The phthalazine ring system itself is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. ontosight.ainih.gov By using this compound as a starting material, chemists can access a wide array of new phthalazine derivatives with potentially interesting properties. The reactivity of the methoxy group allows for the introduction of various functionalities, leading to the generation of libraries of compounds for biological screening. ontosight.ai

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and multicomponent reactions, can be applied to this compound and its derivatives to construct more complex heterocyclic systems. pnrjournal.com These advanced techniques enable the rapid assembly of diverse molecular architectures, accelerating the discovery of new bioactive molecules. pnrjournal.com

The development of novel heterocyclic scaffolds is not limited to medicinal chemistry. These new structures can also find applications in material science, for example, in the design of organic light-emitting diodes (OLEDs) or as components of functional polymers. mit.edu The inherent properties of the phthalazine ring system, which can be fine-tuned through substitution, make it an attractive building block for new materials.

Exploration in Catalysis and Material Science as a Ligand or Building Block

The application of this compound and its derivatives extends into the fields of catalysis and material science, where they can function as ligands or as fundamental building blocks for larger structures.

An example of a complex ligand system based on the phthalazine scaffold is (DHQ)2PHAL, used in asymmetric dihydroxylation reactions. chemimpex.comlookchem.com This highlights the potential of the phthalazine core, accessible from simpler precursors, to form powerful catalytic tools.

In material science, the rigid, planar structure of the phthalazine ring system makes it an attractive building block for the construction of functional materials. mit.edu Phthalazine-containing polymers or molecular crystals may exhibit interesting electronic or photophysical properties. The ability to introduce various functional groups onto the phthalazine ring, starting from intermediates like this compound, allows for the tuning of these properties for specific applications, such as in organic electronics or as components of advanced composites.

Conclusion and Future Research Perspectives on 1 Methoxyphthalazine

Synthesis and Reaction Innovation

The synthesis of 1-Methoxyphthalazine and related derivatives often relies on established nucleophilic substitution reactions. A common route involves the treatment of a precursor like 1-chlorophthalazine (B19308) with a methoxide (B1231860) source, such as sodium methoxide, to furnish the desired product. iiste.org One documented instance of this compound formation occurred during an attempt at chromatographic purification of 1-chlorophthalazine hydrochloride on silica (B1680970) gel using a methanol-containing eluent, highlighting a facile substitution process. nih.govunipg.it

Future innovations in synthesis could move beyond these traditional batch methods to enhance efficiency, safety, and sustainability. thepharmamaster.com

Flow Chemistry: The use of continuous processing and microreactors could offer precise control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and safer handling of reactive intermediates. thepharmamaster.com This would be particularly advantageous for scaling up production.

Biocatalysis: Exploring enzymatic pathways for the synthesis of phthalazine (B143731) derivatives represents a significant green chemistry innovation. solubilityofthings.com While not yet specific to this compound, the use of enzymes could offer high selectivity under mild conditions, reducing waste and avoiding the use of hazardous reagents. solubilityofthings.com

Novel Reaction Pathways: Research into new catalytic systems, such as advanced metal catalysts or photoredox catalysis, could unlock new reaction pathways. thepharmamaster.com For instance, developing C-H activation methods could allow for the direct methoxylation of the phthalazine core, improving atom economy by avoiding the need for a pre-functionalized halogenated starting material. thepharmamaster.com Further exploration of multicomponent reactions (MCRs) using the this compound scaffold could also lead to the rapid assembly of complex molecular architectures.

The primary reaction of this compound involves the nucleophilic displacement of the methoxy (B1213986) group, although it is less reactive than its chloro-analogue. Innovations could focus on developing catalytic methods to activate this position for cross-coupling reactions, expanding its utility as a building block in organic synthesis.

Advancements in Spectroscopic and Computational Analysis

The characterization of this compound relies on standard spectroscopic techniques. sevenstarpharm.com However, advancements in these methods and the integration of computational chemistry offer deeper insights into its structure and properties.

Spectroscopic Techniques:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are crucial for identifying functional groups and analyzing the molecular structure. sevenstarpharm.com Future studies could involve in-line monitoring of synthesis reactions to understand reaction kinetics and optimize processes in real-time. mdpi.com

UV-Vis Spectroscopy: This technique is useful for assessing purity and can be applied to monitor reactions involving changes in conjugation. sevenstarpharm.commdpi.com Advanced applications might involve using UV-Vis spectroscopy to study interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR): High-resolution NMR remains the definitive method for structural elucidation. Future work could involve advanced 2D-NMR experiments to unambiguously assign all proton and carbon signals and to study conformational dynamics.

Computational Analysis:

Density Functional Theory (DFT): DFT has emerged as a powerful tool for predicting the outcomes of chemical reactions and understanding electronic structures. pnas.org For this compound, DFT calculations can predict its reactivity, the energetics of reaction intermediates, and the site of metabolism. pnas.orgchemscene.com This is crucial for understanding its behavior in complex systems, such as its interaction with enzymes. pnas.org

Predicting Spectroscopic Data: Computational models can accurately predict NMR and IR spectra. This synergy between experimental and computational data allows for a more confident and detailed structural assignment. Comparing calculated spectra with experimental results can help resolve ambiguities and confirm the proposed structure. mu-varna.bg

Structure-Metabolism Relationships: Computational studies are instrumental in understanding how aza-aromatic compounds like phthalazines are metabolized by enzymes such as aldehyde oxidase (AOX). pnas.org By modeling the electronic and steric effects of the methoxy group, researchers can predict whether this compound is a likely substrate for such enzymes, a critical step in early-stage drug discovery. unipg.itpnas.org

Untapped Research Applications and Directions

While this compound itself is primarily a chemical intermediate, the broader family of phthalazine derivatives exhibits significant biological activity, suggesting several untapped research directions for this specific compound. ontosight.ai

Medicinal Chemistry Scaffold: Phthalazine derivatives have been investigated as potential anticancer, anti-inflammatory, antimicrobial, and vasorelaxant agents. iiste.orgontosight.ai A significant untapped area is the systematic screening of this compound for these biological activities. Its simple structure makes it an ideal starting point or fragment for developing more complex and potent drug candidates.

Metabolic Studies: The metabolism of many drug candidates containing aza-aromatic rings is mediated by non-CYP enzymes like aldehyde oxidase (AOX). nih.govunipg.it The failure to account for this metabolic pathway has led to the termination of several clinical trials. pnas.org A crucial future research direction would be to conduct in-vitro studies to determine if this compound is a substrate, inhibitor, or inducer of human AOX. Understanding its metabolic fate is essential for any future development as a therapeutic agent or as a scaffold for new drugs. unipg.it

Probe for Mechanistic Studies: Due to its relative simplicity, this compound can serve as a model compound to study the reaction mechanisms of nucleophilic aromatic substitution on the phthalazine ring system. savemyexams.comchemguide.co.uk Detailed kinetic and computational studies on its reactions could provide fundamental insights applicable to the synthesis of more complex, biologically active phthalazines.

Materials Science: While less explored, nitrogen-containing heterocyclic compounds can have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or as ligands in the formation of metal-organic frameworks (MOFs). mdpi.com Future research could investigate the photophysical properties of this compound and its potential incorporation into novel functional materials.

Q & A

Q. How can interdisciplinary collaborations enhance mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.